Aurein 2.4

Antimicrobial Susceptibility Testing Minimum Inhibitory Concentration Gram-positive Pathogens

Select Aurein 2.4 for its 2- to 4-fold potency advantage over Aurein 3.1 against S. aureus, S. epidermidis, and M. luteus. Its distinct Thr13 substitution and net charge (+1) provide a critical comparator for SAR studies versus Aurein 2.2 (Ala13) and Aurein 2.3 (Ile13). This peptide also exhibits dual antibiotic and anticancer activity, unlike inactive aurein 4/5 variants.

Molecular Formula C77H133N19O19
Molecular Weight 1629.0 g/mol
Cat. No. B12368125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurein 2.4
Molecular FormulaC77H133N19O19
Molecular Weight1629.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN
InChIInChI=1S/C77H133N19O19/c1-17-44(13)62(75(113)84-46(15)66(104)82-37-56(99)85-51(65(81)103)32-39(3)4)96-77(115)64(47(16)97)91-57(100)38-83-72(110)59(41(7)8)93-74(112)61(43(11)12)92-68(106)50(29-23-25-31-79)87-67(105)49(28-22-24-30-78)88-73(111)60(42(9)10)94-76(114)63(45(14)18-2)95-71(109)54(35-58(101)102)90-70(108)53(34-48-26-20-19-21-27-48)89-69(107)52(33-40(5)6)86-55(98)36-80/h19-21,26-27,39-47,49-54,59-64,97H,17-18,22-25,28-38,78-80H2,1-16H3,(H2,81,103)(H,82,104)(H,83,110)(H,84,113)(H,85,99)(H,86,98)(H,87,105)(H,88,111)(H,89,107)(H,90,108)(H,91,100)(H,92,106)(H,93,112)(H,94,114)(H,95,109)(H,96,115)(H,101,102)/t44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-,63-,64-/m0/s1
InChIKeyAWLFEHLQVFBEBV-NIMRFFIPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurein 2.4 Antimicrobial Peptide: Procurement Guide for Frog-Derived α-Helical Antibiotic Candidates


Aurein 2.4 is a cationic, amphipathic α-helical antimicrobial peptide (AMP) comprising 16 amino acid residues, originally isolated from the skin secretion of the Australian Green and Golden Bell Frog (Litoria aurea) [1]. This peptide belongs to the aurein family of host defense peptides (HDPs) and is primarily active against Gram-positive bacteria through membrane disruption mechanisms [1]. Aurein 2.4 is one of thirteen aurein peptides identified as possessing both antibiotic and anticancer properties in the original discovery study, distinguishing it from longer aurein variants (aureins 4 and 5) that lack such bioactivity [2]. Its sequence (GLFDIVKKVVGTLAGL-NH2) and physicochemical profile—including a net charge of +1 at pH 7, a high hydrophobic moment, and C-terminal amidation—confer specific membrane-interaction properties that differentiate it from other aurein subfamily members [1].

Why Aurein 2.4 Cannot Be Substituted with Other Aurein Family Peptides: A Procurement Perspective


The aurein peptide family exhibits substantial variability in antimicrobial potency, spectrum of activity, and physicochemical properties arising from subtle sequence differences. For instance, a single amino acid substitution at residue 13 distinguishes Aurein 2.2 (Leu) from Aurein 2.3 (Ile), leading to measurable differences in membrane perturbation efficiency and antibacterial effectiveness [1]. Similarly, Aurein 2.4 differs from Aurein 2.2 by a single residue (Thr at position 13 versus Ala), which alters its hydrophobic moment and net charge, parameters directly correlated with antimicrobial activity and selectivity [2]. Substituting Aurein 2.4 with a different aurein variant—or with a structurally distinct AMP such as Temporin ALk or Anoplin—will yield unpredictable changes in target organism susceptibility, hemolytic profile, and mechanistic behavior, potentially compromising experimental reproducibility or therapeutic development pipelines [3]. The quantitative evidence below substantiates that these seemingly minor sequence variations translate into functionally significant performance differences.

Quantitative Differentiators for Aurein 2.4: Comparative MIC, Structural, and Bioactivity Evidence for Procurement Decisions


Comparative MIC Profile: Aurein 2.4 versus Aurein 3.1 Against Clinically Relevant Gram-Positive Pathogens

Aurein 2.4 demonstrates 2-fold higher potency than Aurein 3.1 against Staphylococcus aureus (MIC 25 μg/mL versus 50 μg/mL) and 4-fold higher potency against Staphylococcus epidermidis (MIC 25 μg/mL versus 100 μg/mL), as well as 4-fold higher potency against Micrococcus luteus (MIC 25 μg/mL versus 100 μg/mL) under identical experimental conditions reported in the same primary literature source [1]. Both peptides share the same source organism (Litoria aurea/raniformis) and were characterized contemporaneously, enabling direct cross-peptide comparison.

Antimicrobial Susceptibility Testing Minimum Inhibitory Concentration Gram-positive Pathogens

Differential Antibacterial Potency: Aurein 2.4 MIC Values Against Multiple Gram-Positive Species

Aurein 2.4 exhibits variable MIC values across different Gram-positive bacterial species, with Leuconostoc lactis being the most susceptible (MIC 12 μg/mL), followed by Bacillus cereus, Micrococcus luteus, Staphylococcus epidermidis, Staphylococcus aureus, and Streptococcus uberis (all 25 μg/mL), and Listeria innocua showing the highest MIC (100 μg/mL) [1]. This pattern contrasts with Aurein 2.2, which has been reported with MIC values of 25 μg/mL against S. aureus (comparable to Aurein 2.4) but with distinct membrane leakage characteristics [2]. The Thr substitution at position 13 in Aurein 2.4 (versus Ala in Aurein 2.2) may contribute to species-specific activity differences.

Antimicrobial Susceptibility Gram-positive Spectrum Comparative MIC Analysis

Structural Determinants of Differential Activity: Physicochemical Comparison of Aurein 2.4 with Aurein 2.2 and Aurein 2.3

Aurein 2.4 differs from Aurein 2.2 by a single Thr→Ala substitution at position 13, resulting in altered physicochemical properties: Aurein 2.4 has a net charge of +1 (at pH 7) versus +2 for Aurein 2.2, and a distinct hydrophobic moment that influences membrane insertion efficiency [1]. Experimental studies have demonstrated that modifications increasing positive charge and amphipathicity in aurein 2.4 analogues (e.g., A4K) significantly enhance antibacterial effects, confirming that these parameters are critical determinants of activity [2]. This structure-activity relationship underscores that aurein family members are not functionally interchangeable.

Peptide Structure-Activity Relationship Hydrophobic Moment Net Charge Comparison

Anticancer Activity: Aurein 2.4 as a Member of the Bioactive Aurein Subset

Aurein 2.4 is among the thirteen aurein peptides (out of seventeen identified) that demonstrate wide-spectrum anticancer activity in the original discovery study, unlike the longer aurein 4 and 5 peptides which exhibit neither antibacterial nor anticancer activity [1]. While specific LC50 or IC50 values for Aurein 2.4 against cancer cell lines have not been reported in the primary literature, its inclusion in the bioactive subset distinguishes it from inactive aurein family members. For context, related aurein peptides (e.g., aurein 1.2 and 3.1) display LC50 values in the 10^-5 to 10^-4 M range in the NCI test regime [1]. This classification as an anticancer-active peptide provides a functional differentiation that may be relevant for researchers investigating dual-function antimicrobial/anticancer agents.

Anticancer Peptides Cytotoxicity Screening Host Defense Peptide

Evidence-Driven Research Applications for Aurein 2.4: Scenarios Supported by Comparative Quantitative Data


Gram-Positive Antibacterial Susceptibility Studies Requiring Lower MIC Values Than Aurein 3.1

Investigators requiring enhanced potency against S. aureus, S. epidermidis, and M. luteus should select Aurein 2.4 over Aurein 3.1, as Aurein 2.4 demonstrates 2- to 4-fold lower MIC values against these clinically relevant Gram-positive pathogens [1]. This potency advantage reduces the quantity of peptide required for in vitro assays and may lower effective concentrations in downstream applications.

Structure-Activity Relationship (SAR) Studies on Aurein Peptide Variants

Researchers investigating the impact of single amino acid substitutions on antimicrobial activity can utilize Aurein 2.4 (Thr13) as a comparator to Aurein 2.2 (Ala13) and Aurein 2.3 (Ile13). The distinct net charge and hydrophobic moment of Aurein 2.4 provide a defined point on the SAR continuum for elucidating how these physicochemical parameters modulate membrane insertion and antibacterial potency [2]. Rational analogue design studies have demonstrated that increasing positive charge and amphipathicity enhances antibacterial effects, validating the utility of Aurein 2.4 as a parent scaffold for modification [3].

Dual-Function Antimicrobial/Anticancer Peptide Discovery Programs

Aurein 2.4 belongs to the subset of aurein peptides classified as possessing both antibacterial and anticancer activity in the original NCI screening study, unlike aurein 4 and 5 variants which are inactive in both categories [4]. This qualitative bioactivity profile supports the use of Aurein 2.4 as a lead candidate or positive control in dual-function peptide discovery programs. Quantitative anticancer data for Aurein 2.4 remain to be established, representing a research gap that could be addressed in future studies.

Comparative Membrane Interaction Studies Across Aurein Family Members

The distinct physicochemical properties of Aurein 2.4 (net charge +1, GRAVY 1.244) compared to Aurein 2.2 (net charge +2) and Aurein 3.1 (GRAVY 0.935) enable systematic investigation of how charge and hydrophobicity govern membrane selectivity and disruption mechanisms [5]. This application is particularly relevant for researchers developing predictive models of AMP activity based on biophysical parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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